molecular formula C18H19ClN2O3 B3045077 3-(2-Chlorophenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol CAS No. 1018126-50-5

3-(2-Chlorophenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol

Cat. No. B3045077
CAS RN: 1018126-50-5
M. Wt: 346.8
InChI Key: IVMVYJSUFDFDQE-UHFFFAOYSA-N
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Description

The compound “3-(2-Chlorophenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol” is a complex organic molecule. It contains a benzimidazole ring, which is a type of heterocyclic aromatic organic compound. This is a common structure in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzimidazole ring and the introduction of the chlorophenoxy and methoxymethyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzimidazole ring is a fused ring structure that is planar and aromatic . The chlorophenoxy and methoxymethyl groups would add additional complexity to the structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzimidazole ring is relatively stable but can participate in various reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. Benzimidazole derivatives are an active area of research in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

1-(2-chlorophenoxy)-3-[2-(methoxymethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-23-12-18-20-15-7-3-4-8-16(15)21(18)10-13(22)11-24-17-9-5-2-6-14(17)19/h2-9,13,22H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMVYJSUFDFDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149395
Record name α-[(2-Chlorophenoxy)methyl]-2-(methoxymethyl)-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1018126-50-5
Record name α-[(2-Chlorophenoxy)methyl]-2-(methoxymethyl)-1H-benzimidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018126-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(2-Chlorophenoxy)methyl]-2-(methoxymethyl)-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Chlorophenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol

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